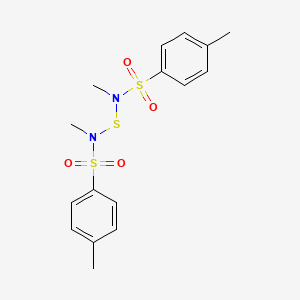![molecular formula C14H21NO2 B14497863 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-85-4](/img/structure/B14497863.png)
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a compound characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 4-methoxyphenylacetonitrile with a suitable amine to form the pyrrolidine ring, followed by reduction and subsequent functionalization to introduce the propanol side chain .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the aromatic ring.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol
- 1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (Nicotine)
Comparison: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .
Propriétés
Numéro CAS |
65021-85-4 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-8-6-13(7-9-14)15-10-2-4-12(15)5-3-11-16/h6-9,12,16H,2-5,10-11H2,1H3 |
Clé InChI |
AHHHWLZDGQRIOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCCC2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


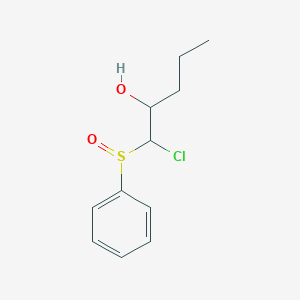
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
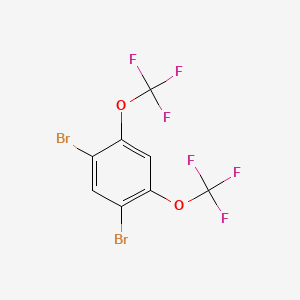
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
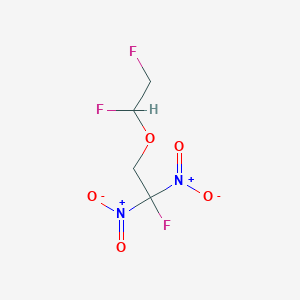
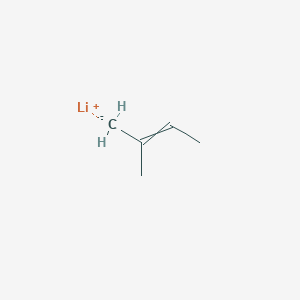
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

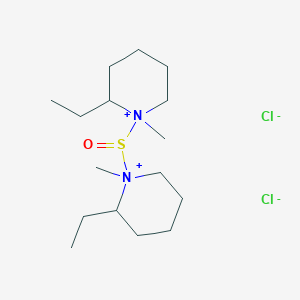
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
